1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane
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Overview
Description
1-(4-bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane is a sulfonamide.
Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Synthesis of Diazepane Systems : The compound is used in a two-step approach involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently synthesizes diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
Novel Scaffold for Human Chymase Inhibitors : A series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, including variants of the compound, were designed and synthesized. These compounds have been evaluated as human chymase inhibitors, with some exhibiting potent inhibitory activity (Tanaka et al., 2007).
X-Ray Crystal Structure Determination : The compound's structure has been determined through X-ray crystallography, highlighting its potential in molecular structure studies and chemical analysis (Tingley et al., 2006).
Biological Activity
Antimicrobial, Antifungal, and Anthelmintic Activity : Derivatives of the compound have been synthesized and evaluated for their biological activities. These compounds showed promising results in antimicrobial, antifungal, and anthelmintic tests (Saingar et al., 2011).
Synthesis of N-Pyrrolyl(furanyl)-Substituted Derivatives : The compound's synthetic potential was explored in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method demonstrated high chemo- and regioselectivity, providing a diverse range of derivatives (Mittersteiner et al., 2019).
Miscellaneous Applications
Synthesis of Molecular Electronics Components : The compound serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Catalysis in Oxygen Atom Transfer : Manganese(III) complexes of the compound have been used in catalyzing oxygen atom transfer reactions. The study provides insights into how the Lewis basicity of ligands affects the reactivity and efficiency of the catalyst (Arumuganathan et al., 2011).
Properties
Molecular Formula |
C19H23BrN2O3S |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H23BrN2O3S/c1-25-18-5-2-4-16(14-18)15-21-10-3-11-22(13-12-21)26(23,24)19-8-6-17(20)7-9-19/h2,4-9,14H,3,10-13,15H2,1H3 |
InChI Key |
SLFYZNJJJPKHGX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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